N-Boc-trans-4-hydroxy-L-proline methyl ester N-Boc-trans-4-hydroxy-L-proline methyl ester Solubility: Chloroform, Dichloromethane, DMF, Ethyl Acetate

Brand Name: Vulcanchem
CAS No.: 74844-91-0
VCID: VC21538050
InChI: InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8+/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol

N-Boc-trans-4-hydroxy-L-proline methyl ester

CAS No.: 74844-91-0

Cat. No.: VC21538050

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-trans-4-hydroxy-L-proline methyl ester - 74844-91-0

CAS No. 74844-91-0
Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
IUPAC Name 1-O-tert-butyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8+/m1/s1
Standard InChI Key MZMNEDXVUJLQAF-SFYZADRCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)O
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O

Chemical Identity and Structure

N-Boc-trans-4-hydroxy-L-proline methyl ester is characterized by its unique chemical structure combining a pyrrolidine ring with specific functional groups. The compound contains a hydroxyl group at the 4-position in the trans configuration relative to the carboxyl group, a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen, and a methyl ester at the carboxyl terminus.

Chemical Identifiers

The compound is well-documented in chemical databases and literature with specific identifiers that allow for precise identification and reference.

ParameterValue
CAS Number74844-91-0
Molecular FormulaC11H19NO5
Molecular Weight245.28 g/mol
IUPAC Name1-O-tert-butyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
InChI KeyMZMNEDXVUJLQAF-SFYZADRCSA-N
PubChem CID2734883

The compound can be represented by the SMILES notation: COC(=O)[C@@H]1CC@@HCN1C(=O)OC(C)(C)C, which encodes its structural information in a linear format that is interpretable by chemical software platforms .

Common Synonyms

The compound is known by several synonyms in chemical literature and commercial catalogs:

  • Boc-Hyp-OMe

  • N-tert-butoxycarbonyl-trans-4-hydroxy-L-proline methyl ester

  • Trans-1-tert-butoxycarbonyl-4-hydroxy-L-proline methyl ester

  • Methyl trans-1-Boc-4-hydroxy-L-prolinate

  • 2S,4R-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Physical and Chemical Properties

N-Boc-trans-4-hydroxy-L-proline methyl ester exhibits distinct physical and chemical properties that are relevant to its handling, storage, and applications in chemical synthesis.

Physical Properties

The compound typically appears as a white to beige crystalline powder at room temperature. Its physical characteristics are essential considerations for laboratory handling and quality control.

PropertyValue
Physical FormCrystalline Powder
ColorWhite to Beige
Melting Point91.0°C to 96.0°C
Solubility in WaterSlightly soluble
Specific Rotation−65° (20°C, c=1, Chloroform)
Purity (Commercial)Typically 97% minimum

The specific rotation value of −65° is particularly important as it indicates the compound's optical activity and can be used as a quality indicator for the L-isomer with the trans configuration .

Chemical Reactivity

The compound contains three key functional groups that define its chemical reactivity:

  • The N-Boc protecting group: Provides protection of the amino functionality during chemical transformations but can be selectively removed under acidic conditions.

  • The methyl ester group: Allows for controlled reactivity of the carboxyl function and can undergo transesterification or hydrolysis.

  • The hydroxyl group at the 4-position: Provides a site for further functionalization through various transformations including oxidation, esterification, and etherification.

These functional groups make N-Boc-trans-4-hydroxy-L-proline methyl ester a versatile intermediate in organic synthesis, particularly for the preparation of modified peptides and peptidomimetics.

Applications in Organic Synthesis

N-Boc-trans-4-hydroxy-L-proline methyl ester serves as a valuable building block in various synthetic applications, particularly in the context of peptide chemistry and pharmaceutical development.

Peptide Synthesis

The compound is extensively used in solid-phase and solution-phase peptide synthesis for the incorporation of hydroxyproline residues into peptide sequences. The N-Boc protecting group is compatible with various peptide synthesis strategies, while the methyl ester provides a protected carboxyl terminus that can be selectively deprotected.

Pharmaceutical Intermediates

N-Boc-trans-4-hydroxy-L-proline methyl ester serves as a key intermediate in the synthesis of various pharmaceutical compounds, including:

  • Prolyl-containing enzyme inhibitors

  • Collagen-related peptide mimetics

  • Specialized peptidomimetic drugs

Structural Studies

Comparison with Related Compounds

Understanding the differences between N-Boc-trans-4-hydroxy-L-proline methyl ester and related compounds helps illuminate its specific utility in chemical synthesis.

Comparison with the Cis Isomer

The trans and cis isomers of N-Boc-4-hydroxy-L-proline methyl ester differ in the stereochemical orientation of the hydroxyl group relative to the carboxyl group:

FeatureTrans IsomerCis Isomer
Stereochemistry2S,4R configuration2S,4S configuration
Specific RotationApproximately −65°Different rotational value
Conformational PreferenceFavors specific pyrrolidine ring puckerDifferent conformational preferences
Synthesis ChallengeGenerally more accessible from natural sourcesTypically requires specialized synthetic routes

The trans isomer is more commonly found in natural systems and is often derived from natural hydroxyproline sources, whereas the cis isomer requires more specialized synthetic approaches as outlined in the patent literature .

Comparison with Other Protected Hydroxyproline Derivatives

N-Boc-trans-4-hydroxy-L-proline methyl ester can be compared with other protected forms of hydroxyproline:

DerivativeProtecting GroupsKey Applications
N-Boc-trans-4-hydroxy-L-proline methyl esterN-Boc, Methyl esterGeneral peptide synthesis, Fmoc-compatible strategies
N-Fmoc-trans-4-hydroxy-L-proline methyl esterN-Fmoc, Methyl esterBoc-compatible peptide synthesis
N-Boc-trans-4-hydroxy-L-prolineN-Boc onlyRequires carboxyl activation for peptide coupling
N-Boc-trans-4-O-protected-L-proline methyl esterN-Boc, Methyl ester, O-protectionSpecialized applications requiring hydroxy group protection

The choice between these derivatives depends on the specific requirements of the synthetic strategy, including the compatibility with other protecting groups and the intended transformations of the hydroxyl group.

Quality Control and Analysis

For research and industrial applications, the quality and purity of N-Boc-trans-4-hydroxy-L-proline methyl ester are critical considerations.

Analytical Methods

Several analytical techniques are commonly employed to assess the purity and identity of the compound:

Analytical TechniqueInformation Provided
Gas Chromatography (GC)Quantitative purity assessment, typically showing ≥96% purity
Infrared SpectroscopyConfirmation of functional group presence and authenticity
Optical RotationVerification of stereochemical integrity (−65° specific rotation)
Melting Point DeterminationQuality indicator (91.0°C to 96.0°C range)
NMR SpectroscopyStructural confirmation and isomeric purity

Commercial samples typically specify a minimum purity of 96% as determined by gas chromatography, with actual purities often reaching 97% or higher .

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